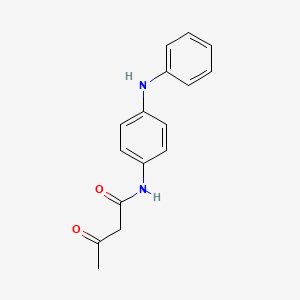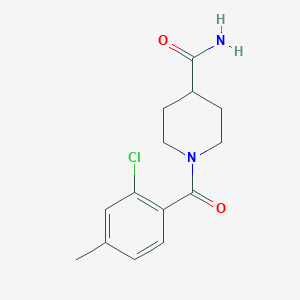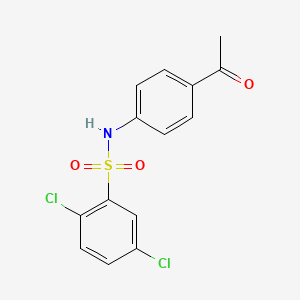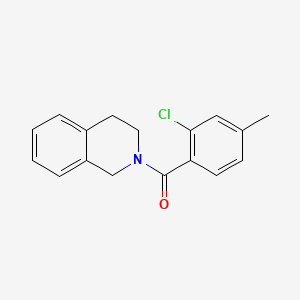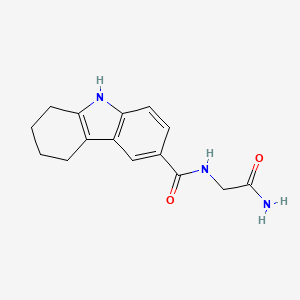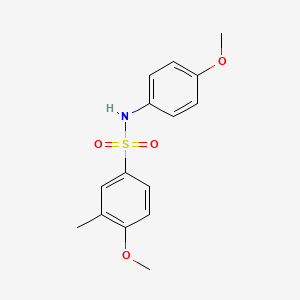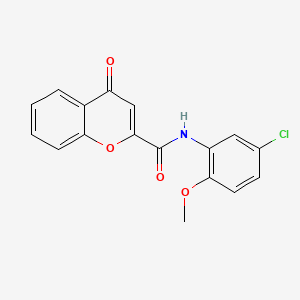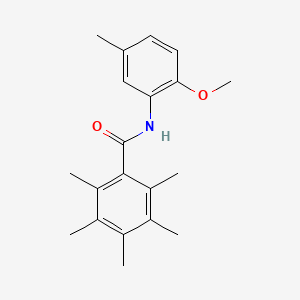
N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide, commonly known as MMMPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMMPB is a member of the benzamide family and is known for its unique chemical properties which make it an attractive candidate for research in the fields of medicine, biology, and chemistry.
Mecanismo De Acción
The mechanism of action of MMMPB is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or receptors in cells. One study found that MMMPB inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Other studies have suggested that MMMPB may interact with certain receptors in the central nervous system, leading to its potential as a therapeutic agent for conditions such as depression and anxiety.
Biochemical and physiological effects:
Studies have shown that MMMPB has a variety of biochemical and physiological effects. In addition to its potential as a cancer treatment, MMMPB has been shown to have antibacterial and antifungal properties. It has also been shown to have analgesic effects and to reduce inflammation in animal models. Studies have suggested that MMMPB may have potential as a treatment for conditions such as arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MMMPB in lab experiments is its unique chemical structure, which makes it an attractive candidate for research in a variety of fields. Its potential applications in cancer treatment, antibacterial and antifungal therapies, and the treatment of central nervous system disorders make it a versatile compound for research. However, one limitation of MMMPB is its relatively complex synthesis method, which may make it difficult to produce in large quantities for use in experiments.
Direcciones Futuras
There are several potential future directions for research involving MMMPB. One area of interest is the development of MMMPB as a cancer treatment. Studies have shown promising results in vitro, and further research is needed to determine its potential as a chemotherapeutic agent in vivo. Other potential future directions include the study of MMMPB's effects on the central nervous system and its potential as an antibacterial and antifungal agent. Further research is also needed to optimize the synthesis method for MMMPB to make it more accessible for use in experiments.
Métodos De Síntesis
The synthesis of MMMPB involves several steps, including the reaction of 2,3,4,5,6-pentamethylbenzoyl chloride with 2-methoxy-5-methylphenylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using a variety of techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
MMMPB has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. MMMPB has been shown to inhibit the growth of cancer cells in vitro, and studies have suggested that it may have potential as a chemotherapeutic agent. Other areas of research include the study of MMMPB's effects on the central nervous system, as well as its potential as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-11-8-9-18(23-7)17(10-11)21-20(22)19-15(5)13(3)12(2)14(4)16(19)6/h8-10H,1-7H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLLLLMGJPYKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C(=C(C(=C2C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5721175.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5721177.png)

![1-(4-pyridinyl)ethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5721189.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5721196.png)

